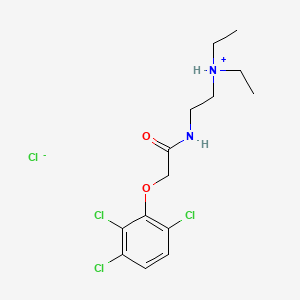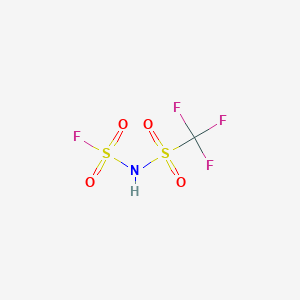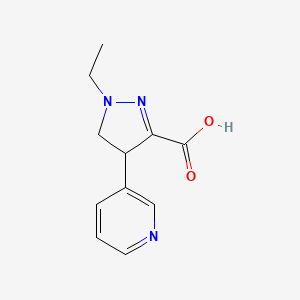
1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and β-keto esters or diketones.
Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Continuous Flow Synthesis: For better control over reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acids, bases, or transition metal catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the synthesis of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) would involve its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
1H-Pyrazole-3-carboxylicacid derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds featuring the pyridine ring with various functional groups.
Uniqueness
1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) is unique due to its specific combination of pyrazole and pyridine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2-ethyl-4-pyridin-3-yl-3,4-dihydropyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-7-9(10(13-14)11(15)16)8-4-3-5-12-6-8/h3-6,9H,2,7H2,1H3,(H,15,16) |
InChIキー |
RXAISJZHAOSCSY-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(C(=N1)C(=O)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


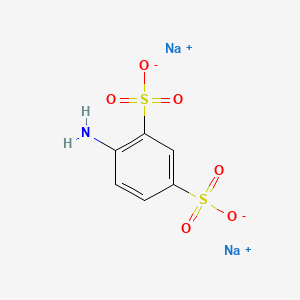
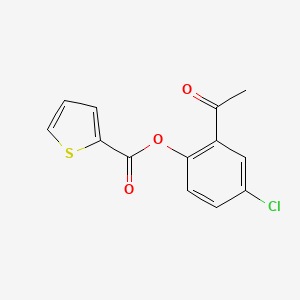
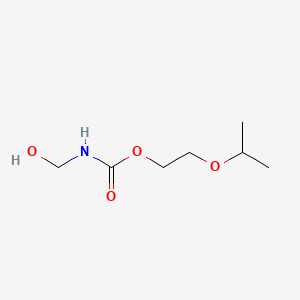

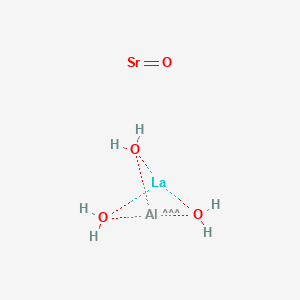
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
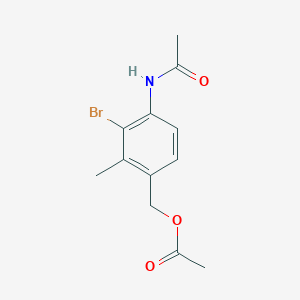
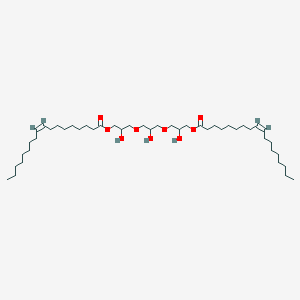
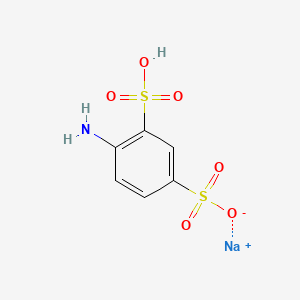
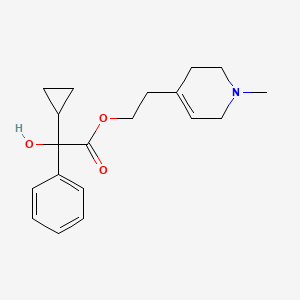
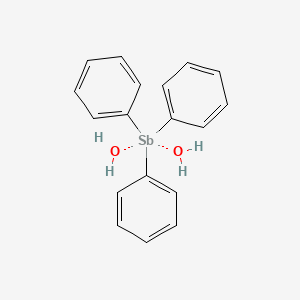
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
